molecular formula C18H18O3 B11398901 9-tert-butyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

9-tert-butyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

Cat. No.: B11398901
M. Wt: 282.3 g/mol
InChI Key: PNYFVXIXUURNQW-UHFFFAOYSA-N
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Description

9-tert-butyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is a complex organic compound characterized by its unique structure, which includes a tert-butyl group and a fused ring system

Preparation Methods

The synthesis of 9-tert-butyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity.

Chemical Reactions Analysis

9-tert-butyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents, leading to the formation of substituted derivatives.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 9-tert-butyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one involves its interaction with molecular targets within cells. The compound may bind to specific proteins or enzymes, altering their activity and affecting cellular pathways. This can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar compounds to 9-tert-butyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one include:

These compounds share structural similarities but differ in their specific functional groups and properties, making this compound unique in its applications and reactivity.

Properties

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

14-tert-butyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one

InChI

InChI=1S/C18H18O3/c1-18(2,3)14-9-20-15-8-16-12(7-13(14)15)10-5-4-6-11(10)17(19)21-16/h7-9H,4-6H2,1-3H3

InChI Key

PNYFVXIXUURNQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=COC2=CC3=C(C=C21)C4=C(CCC4)C(=O)O3

Origin of Product

United States

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